N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide
Overview
Description
N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide is an organic compound that features both an aminoethyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluorobenzylamine with ethyl chloroacetate, followed by subsequent hydrolysis and amidation steps. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or hydrochloric acid to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-aminoethyl)-2-(4-fluorophenyl)acetic acid, while reduction could produce N-(2-aminoethyl)-2-(4-fluorophenyl)ethanol.
Scientific Research Applications
N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can act as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds, while the fluorophenyl group can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)-2-(4-chlorophenyl)acetamide
- N-(2-aminoethyl)-2-(4-bromophenyl)acetamide
- N-(2-aminoethyl)-2-(4-methylphenyl)acetamide
Uniqueness
N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties, such as electronegativity and reactivity, compared to its analogs with different substituents.
Properties
IUPAC Name |
N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-3-1-8(2-4-9)7-10(14)13-6-5-12/h1-4H,5-7,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAHAZXFULVNQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCN)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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